molecular formula C11H20O B13185287 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane

5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane

Cat. No.: B13185287
M. Wt: 168.28 g/mol
InChI Key: OLHSBXWLGVSEOY-UHFFFAOYSA-N
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Description

5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane: is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as silica, can enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is used as an intermediate in the synthesis of various fragrance compounds. Its unique structure allows for the creation of complex molecules with desirable olfactory properties .

Biology and Medicine: Research into the biological activity of this compound is ongoing. Its stability and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of high-value fragrance ingredients. Its ability to undergo selective reactions makes it a versatile building block in synthetic chemistry .

Mechanism of Action

The mechanism of action for 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane primarily involves its ability to undergo ring-opening reactions. The molecular targets and pathways involved in these reactions are influenced by the nature of the catalysts used. For example, Lewis acids facilitate the cleavage of the oxirane ring, leading to the formation of aldehyde intermediates .

Comparison with Similar Compounds

  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadien-1-yl)-

Comparison: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and selectivity in ring-opening reactions, making it particularly valuable in fragrance chemistry .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C11H20O/c1-9(2)5-10(3,4)7-11(6-9)8-12-11/h5-8H2,1-4H3

InChI Key

OLHSBXWLGVSEOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2(C1)CO2)(C)C)C

Origin of Product

United States

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